molecular formula C22H17N3O4S2 B12140015 [(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12140015
M. Wt: 451.5 g/mol
InChI Key: LXEJBEOUHDTOJY-WOJGMQOQSA-N
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Description

[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a pyrazole ring, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide to yield the pyrazole-thiazolidine derivative. The final step involves the acylation of the thiazolidine ring with acetic anhydride under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds or non-covalent interactions. The thiazolidine and pyrazole rings play a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other similar compounds, such as:

    [(5E)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    [(5E)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

    [(5E)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Features a fluorophenyl group, potentially enhancing its stability and bioactivity.

Properties

Molecular Formula

C22H17N3O4S2

Molecular Weight

451.5 g/mol

IUPAC Name

2-[(5E)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C22H17N3O4S2/c1-29-17-9-7-14(8-10-17)20-15(12-25(23-20)16-5-3-2-4-6-16)11-18-21(28)24(13-19(26)27)22(30)31-18/h2-12H,13H2,1H3,(H,26,27)/b18-11+

InChI Key

LXEJBEOUHDTOJY-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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